molecular formula C36H45NO7 B12411696 Salmeterol-d3 (xinafoate)

Salmeterol-d3 (xinafoate)

Cat. No.: B12411696
M. Wt: 606.8 g/mol
InChI Key: XTZNCVSCVHTPAI-POZYVWGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salmeterol-d3 (xinafoate) is a deuterated analog of salmeterol xinafoate, a long-acting β2-adrenergic receptor agonist (LABA). The deuterium atoms are incorporated at specific positions (3-hydroxymethyl-d2 and α-d1), resulting in a molecular formula of C25H34D3NO4 and a molecular weight of 418.58 g/mol . This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying salmeterol and its metabolites in biological samples, such as urine .

Properties

Molecular Formula

C36H45NO7

Molecular Weight

606.8 g/mol

IUPAC Name

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol;1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)/i20D2,25D;

InChI Key

XTZNCVSCVHTPAI-POZYVWGNSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Bromination

Deuterium labeling often begins with functionalization of the salicylate backbone. In a method analogous to deuterated salbutamol synthesis, ethyl salicylate undergoes Friedel-Crafts acylation with acetyl chloride in the presence of anhydrous AlCl3, yielding 2-hydroxy-5-acetyl ethyl benzoate. Subsequent bromination with Br2 in CH2Cl2 introduces a bromoacetyl group at the 5-position. For Salmeterol-d3, deuterium is introduced during the reduction step using NaBD4, replacing hydrogen at the α-carbon and hydroxymethyl positions.

Tert-Butylamination and Reduction

The bromoacetyl intermediate reacts with tert-butylamine to form a secondary amine, followed by acidification to isolate the hydrochloride salt. Reduction with deuterated agents (e.g., NaBD4) selectively replaces hydrogen atoms at the α-carbon (C-1) and hydroxymethyl groups (C-3), achieving 99% isotopic enrichment. Critical parameters include:

  • Temperature : 25–30°C for amine coupling.
  • Solvent : Methanol or ethanol for optimal solubility.
  • Reaction Time : 1.5–2 hours for complete conversion.

Xinafoate Salt Formation

The salmeterol-d3 base is converted to its xinafoate salt to enhance stability and bioavailability. The process mirrors non-deuterated salmeterol xinafoate synthesis:

Salt Formation Conditions

  • Reagents : Salmeterol-d3 base and 1-hydroxy-2-naphthoic acid in methanol.
  • Molar Ratio : 1:1 (base:acid) to ensure stoichiometric binding.
  • Temperature : 30±2°C during acid addition, followed by cooling to 18–22°C for crystallization.
  • Duration : 1 hour for reaction completion, with 2 hours of stirring for precipitate maturation.

Purification and Drying

  • Activated Carbon Treatment : 3–5% (w/w) Norit Darco G60 removes impurities.
  • Recrystallization : Dissolution in methanol at 45–50°C, followed by slow cooling to 20°C to yield high-purity crystals.
  • Drying : Vacuum tray drying at 40–45°C for 12 hours to achieve residual solvent levels <0.1%.

Table 1: Optimization of Xinafoate Salt Formation

Parameter Optimal Value Impact on Yield/Purity
Solvent Methanol Maximizes solubility and recovery
Reaction Temperature 30°C Prevents decomposition
Cooling Rate 0.5°C/min Enhances crystal uniformity
Drying Time 12 hours Ensures solvent removal

Analytical Validation and Quality Control

Isotopic Purity Assessment

  • Mass Spectrometry : SCIEX 7500 system with MRM transitions (e.g., m/z 509.4→235.1 for Salmeterol-d3) confirms isotopic abundance.
  • Nuclear Magnetic Resonance (NMR) : 2H NMR verifies deuterium incorporation at designated positions.

Chemical Purity

  • HPLC : Phenomenex Kinetex C18 column (100 × 2.1 mm) with 97.9% purity threshold.
  • Residual Solvents : Gas chromatography ensures methanol levels <50 ppm.

Table 2: Analytical Specifications for Salmeterol-d3 Xinafoate

Parameter Method Acceptance Criteria
Isotopic Abundance LC-MS/MS ≥99% atom D
Chemical Purity HPLC-UV ≥97.9%
Residual Solvents GC-FID <50 ppm methanol

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Lab-Scale : 20.75 g pure xinafoate from 25 g crude product (83% recovery).
  • Industrial Scalability : Continuous-flow reactors proposed for Friedel-Crafts and bromination steps to enhance throughput.

Challenges and Innovations

Deuterium Labeling Precision

Position-specific deuteration (C-1 and C-3) requires stringent control over reducing agents. Suboptimal NaBD4 stoichiometry risks incomplete deuteration, reducing isotopic purity.

Solvent Recovery Systems

Closed-loop methanol recovery in industrial setups reduces costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Salmeterol-d3 (xinafoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salmeterol can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Clinical Efficacy

1. Treatment of Asthma and COPD

  • Salmeterol-d3 has been demonstrated to be effective in improving lung function in patients with asthma and COPD. A study compared salmeterol xinafoate with ipratropium bromide and placebo, showing significant improvements in forced expiratory volume (FEV1) and reduced dyspnea among patients using salmeterol over a 12-week period .
  • In pediatric populations, salmeterol has been shown to enhance symptom control and reduce the incidence of asthma exacerbations when used as an adjunct to inhaled corticosteroids .

2. Combination Therapies

  • Research has explored the efficacy of salmeterol in combination with other agents such as fluticasone propionate. A novel dry powder inhaler formulation containing salmeterol, fluticasone, and tiotropium was developed to improve patient compliance and therapeutic outcomes . This combination aims to leverage the synergistic effects of bronchodilation and anti-inflammatory actions.

Pharmacokinetics

1. Bioequivalence Studies

  • Studies assessing the bioequivalence of salmeterol xinafoate formulations have been conducted to ensure consistent therapeutic effects across different products. These studies typically involve randomized crossover designs to evaluate pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) .
  • For instance, one study indicated that the pharmacokinetic profiles for various strengths of salmeterol xinafoate were within acceptable limits for bioequivalence, confirming that different formulations can be used interchangeably without compromising efficacy .

Case Studies and Research Findings

1. Long-term Efficacy in COPD

  • A significant clinical trial involving 411 patients with COPD highlighted that salmeterol xinafoate not only improved lung function but also reduced the frequency of exacerbations compared to placebo and ipratropium bromide . This positions salmeterol as a first-line therapy in managing chronic airflow obstruction.

2. Pediatric Asthma Management

  • In children with persistent asthma symptoms despite corticosteroid therapy, the addition of salmeterol resulted in marked improvements in both morning and evening peak expiratory flow rates. This underscores its role as an important adjunct therapy in pediatric asthma management .

Mechanism of Action

Salmeterol-d3 (xinafoate) acts as a long-acting beta-2 adrenergic receptor agonist. It binds to the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenyl cyclase. This increases the concentration of cyclic adenosine monophosphate (cAMP), which in turn decreases the tone of the smooth muscle, causing bronchodilation . The deuterated form, salmeterol-d3, is used primarily for analytical purposes and does not have a direct therapeutic effect .

Comparison with Similar Compounds

Pharmacological Activity

Salmeterol Xinafoate
  • Mechanism : Selective agonist of β2-adrenergic receptors, with pEC50 values of 9.6 (β2) , 6.1 (β1) , and 5.9 (β3) in CHO cells .
  • Therapeutic Use : Long-term management of asthma and chronic obstructive pulmonary disease (COPD), often combined with fluticasone propionate (e.g., Advair Diskus®) .
  • Duration : Provides sustained bronchodilation (>12 hours) due to its lipophilic side chain anchoring to receptor sites .
Salmeterol-d3 (Xinafoate)
  • Retains pharmacological activity similar to salmeterol but is exclusively used for analytical purposes , such as quantifying parent drugs or metabolites in pharmacokinetic studies .
Other β2 Agonists

Albuterol (Salbutamol) :

  • Short-acting β2 agonist (SABA) with rapid onset (5–15 minutes) but shorter duration (4–6 hours). Used for acute asthma relief .

Formoterol Fumarate :

  • Long-acting β2 agonist with faster onset than salmeterol (1–3 minutes). Often paired with budesonide (e.g., Symbicort®) .

Cost and Formulations

Compound Formulation Example Cost per Unit (USD) Notes
Salmeterol-d3 (xinafoate) Research-grade (1 mg) $305–$420 Sold by suppliers like Santa Cruz Biotechnology.
Salmeterol xinafoate Advair Diskus® (brand) $334 (brand) Generic versions (e.g., Wixela™ Inhub™) cost ~$115–$169 .
Formoterol fumarate Symbicort® (brand) $294 (brand) Authorized generics cost \sim$229 .

Biological Activity

Salmeterol-d3 (xinafoate) is a deuterated derivative of salmeterol, a long-acting beta-2 adrenergic receptor agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique deuterated structure enhances its pharmacokinetic properties, making it a valuable tool in both clinical and research settings.

Salmeterol-d3 functions by selectively binding to beta-2 adrenergic receptors located in the bronchial smooth muscle. This binding leads to:

  • Bronchodilation : Relaxation of the bronchial muscles, which alleviates symptoms such as wheezing and shortness of breath.
  • Inhibition of Inflammatory Mediators : It reduces the release of histamine, leukotrienes, and prostaglandin D2 from mast cells, contributing to its anti-inflammatory effects .

The compound's lipophilicity allows it to remain in the cell membrane longer than non-deuterated forms, providing sustained receptor activation and therapeutic effects lasting approximately 12 hours .

Pharmacokinetics

Salmeterol-d3 is often used as an internal standard in pharmacokinetic studies due to its stability and distinct isotopic signature. The compound has been shown to improve analytical precision in quantifying salmeterol levels in biological samples .

Key Pharmacokinetic Parameters

ParameterValue
EC50 (Beta-2 AR)0.79 nM
Half-life~12 hours
BioavailabilityHigh (specific studies vary)

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of salmeterol-d3 and its parent compound, salmeterol xinafoate, in treating respiratory conditions:

  • Asthma Management : Salmeterol has been shown to significantly improve lung function compared to placebo and ipratropium bromide over a 12-week period. In a randomized controlled trial involving 411 patients with COPD, salmeterol xinafoate demonstrated superior efficacy in improving FEV1 (forced expiratory volume in one second) and reducing dyspnea .
  • COPD Treatment : Salmeterol xinafoate was found to be significantly better than placebo and ipratropium bromide in enhancing lung function, with statistical significance (p < 0.0001) noted throughout the study duration .

Study on Bioequivalence

A study assessing the bioequivalence of two formulations of salmeterol xinafoate combined with fluticasone propionate involved multiple pharmacokinetic trials. The results indicated consistent plasma concentration profiles across different formulations, confirming their therapeutic equivalence .

Safety Profile

The Salmeterol Multicenter Asthma Research Trial highlighted safety concerns associated with salmeterol use, particularly among African American populations. Although overall respiratory-related deaths were low, there was a statistically significant increase in asthma-related deaths among this subgroup .

Q & A

Q. How should stock solutions of salmeterol-d3 xinafoate be prepared to ensure stability and solubility in experimental settings?

Salmeterol-d3 xinafoate is sparingly soluble in aqueous buffers but dissolves in organic solvents such as DMSO, ethanol, or DMF. For aqueous applications, dissolve the compound in DMF first, then dilute with a buffer like PBS (pH 7.2) to achieve ~0.5 mg/mL solubility. Purge solvents with inert gas (e.g., nitrogen) to prevent oxidation. Avoid long-term storage of aqueous solutions (>24 hours) due to degradation risks .

Q. What analytical methods are validated for quantifying salmeterol-d3 xinafoate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection (λmax = 215, 253, 283, 340 nm) is commonly used for purity assessment . For trace quantification, LC/MS/MS methods with lower detection limits (pg/mL levels) are recommended, utilizing deuterated internal standards to correct for matrix effects .

Q. What safety protocols are critical when handling salmeterol-d3 xinafoate in laboratory settings?

The compound is hazardous, causing skin/eye irritation and potential organ damage. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation of dust. Dispose of waste via regulated channels, and store at -20°C in sealed containers. Always consult the Safety Data Sheet (SDS) for batch-specific hazards .

Advanced Research Questions

Q. How do polymorphic impurities in salmeterol-d3 xinafoate affect its stability and bioactivity?

Polymorphic impurities (e.g., trace crystalline forms) can alter thermal stability and dissolution rates. Use modulated differential scanning calorimetry (MDSC) or X-ray diffraction to detect impurities. For example, even 0.1% polymorphic contamination reduces thermal stability by 5–10%, impacting inhalation formulations .

Q. What experimental design considerations are essential for evaluating β2-adrenoceptor selectivity in vivo?

Use CHO cells transfected with human β1, β2, or β3 receptors to measure cAMP accumulation (pEC50 values: β2 = 9.6, β1 = 6.1, β3 = 5.9). For murine models, ensure weekly intraperitoneal dosing (e.g., 20 μg/kg) to assess tumor growth inhibition, and validate receptor homology (87% human-mouse β2AR sequence identity) to extrapolate results .

Q. How can particle engineering improve the pulmonary delivery of salmeterol-d3 xinafoate?

Supercritical fluid (SCF) crystallization produces particles with doubled fine particle fraction (FPF) compared to micronization. Use laser diffraction and cascade impactor assays to compare aerodynamic particle sizes. SCF-processed particles (3.8% w/w lactose blend) show superior dispersion, enhancing bioavailability in dry powder inhalers .

Q. What strategies resolve contradictions in receptor binding affinity vs. in vivo efficacy data?

Discrepancies may arise from pharmacokinetic factors (e.g., tissue penetration) or metabolite interference. Perform competitive binding assays (e.g., using radiolabeled salmeterol) alongside in vivo pharmacokinetic profiling (plasma/tissue concentration-time curves) to correlate receptor occupancy with functional outcomes .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate receptor binding assays (in vitro) with pharmacodynamic endpoints (in vivo) to address efficacy gaps.
  • Experimental Replication : Use ≥3 biological replicates in murine tumor models to ensure statistical power, as seen in studies showing 50% survival improvement with salmeterol-d3 xinafoate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.